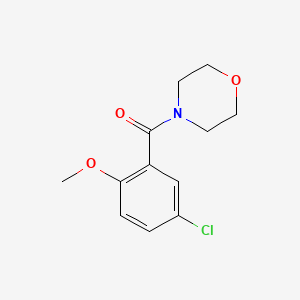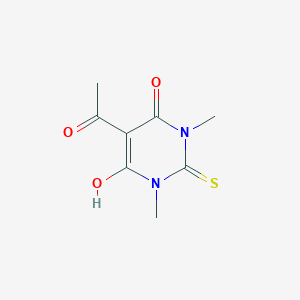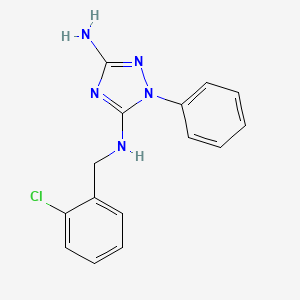
N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
Übersicht
Beschreibung
N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, commonly known as CBPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBPT belongs to the family of triazole compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
CBPT has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CBPT is in the field of cancer research. CBPT has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. CBPT has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for the development of anticancer drugs.
CBPT has also been studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective activity by preventing the death of neurons in the brain. CBPT has also been shown to enhance the growth and differentiation of neurons, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of CBPT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CBPT has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
CBPT has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. CBPT has also been found to exhibit neuroprotective activity by preventing the death of neurons in the brain and enhancing their growth and differentiation. In addition, CBPT has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CBPT has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for further research. CBPT has also been found to be stable under various conditions, making it suitable for long-term storage. However, CBPT has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can affect its bioavailability. In addition, CBPT has been found to exhibit low selectivity for certain enzymes and proteins, which can affect its specificity.
Zukünftige Richtungen
There are several future directions for the research on CBPT. One of the major directions is the development of CBPT-based drugs for the treatment of cancer and neurodegenerative diseases. CBPT has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is the study of the structure-activity relationship of CBPT and its derivatives. This can help in the design and optimization of CBPT-based drugs with improved efficacy and specificity. Finally, the study of the pharmacokinetics and pharmacodynamics of CBPT is needed to understand its absorption, distribution, metabolism, and excretion in the body.
Synthesemethoden
CBPT can be synthesized by the reaction of 2-chlorobenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution of the chlorine atom with the triazole ring, resulting in the formation of CBPT. The synthesis of CBPT has been optimized to obtain high yields and purity, making it suitable for further research.
Eigenschaften
IUPAC Name |
5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-13-9-5-4-6-11(13)10-18-15-19-14(17)20-21(15)12-7-2-1-3-8-12/h1-9H,10H2,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUGEVSLNABKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324565 | |
| Record name | 5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
903860-33-3 | |
| Record name | 5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




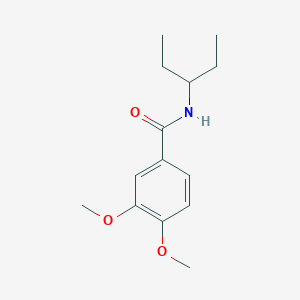
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5832621.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![methyl N-cyano-N-[4-(isopropylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5832637.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
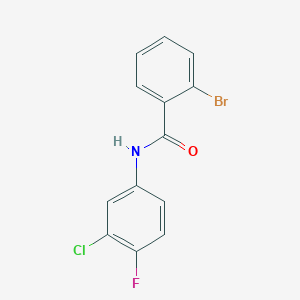
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)
![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)
